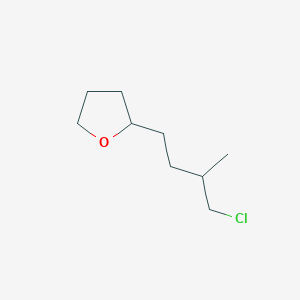
2-(4-Chloro-3-methylbutyl)oxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chloro-3-methylbutyl)oxolane is an organic compound with the molecular formula C₉H₁₇ClO It is a member of the oxolane family, characterized by a five-membered ring containing one oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-methylbutyl)oxolane typically involves the reaction of 4-chloro-3-methylbutanol with tetrahydrofuran in the presence of an acid catalyst. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Tetrahydrofuran
The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxolane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactors: For controlled reaction conditions
Continuous flow reactors: For large-scale production
Purification: Distillation or recrystallization to achieve high purity
化学反应分析
Types of Reactions
2-(4-Chloro-3-methylbutyl)oxolane undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Sodium iodide in acetone for halogen exchange
Major Products Formed
Oxidation: this compound-2-one
Reduction: this compound-2-ol
Substitution: 2-(4-Iodo-3-methylbutyl)oxolane
科学研究应用
2-(4-Chloro-3-methylbutyl)oxolane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-Chloro-3-methylbutyl)oxolane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, affecting the activity of these targets. The pathways involved include:
Enzyme inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor modulation: Interacting with receptors to alter their signaling pathways.
相似化合物的比较
Similar Compounds
- 2-(4-Bromo-3-methylbutyl)oxolane
- 2-(4-Iodo-3-methylbutyl)oxolane
- 2-(4-Fluoro-3-methylbutyl)oxolane
Uniqueness
2-(4-Chloro-3-methylbutyl)oxolane is unique due to its specific chlorine substitution, which imparts distinct chemical properties and reactivity compared to its analogs. The presence of the chlorine atom influences its reactivity in substitution reactions and its interactions with biological targets.
属性
分子式 |
C9H17ClO |
|---|---|
分子量 |
176.68 g/mol |
IUPAC 名称 |
2-(4-chloro-3-methylbutyl)oxolane |
InChI |
InChI=1S/C9H17ClO/c1-8(7-10)4-5-9-3-2-6-11-9/h8-9H,2-7H2,1H3 |
InChI 键 |
QRPFJFIVUMHCHI-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC1CCCO1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}butanoic acid](/img/structure/B13199575.png)
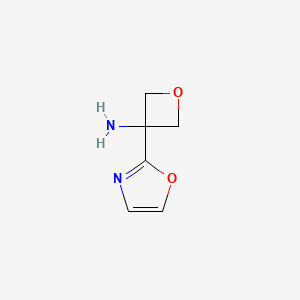
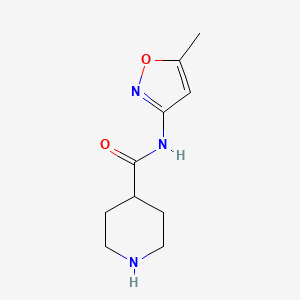
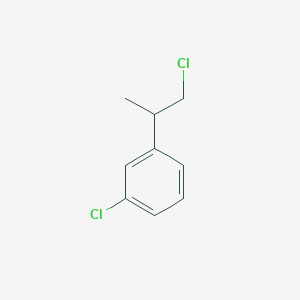
![1-[(2,4-Dichlorophenyl)sulfanyl]propan-2-one](/img/structure/B13199610.png)

![2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid](/img/structure/B13199623.png)
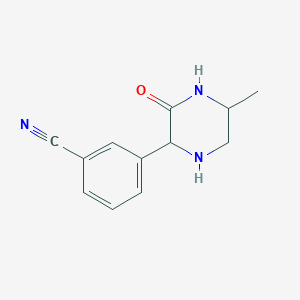
![4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B13199633.png)
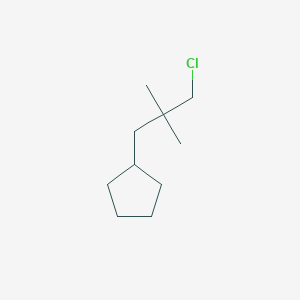
![2-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B13199640.png)
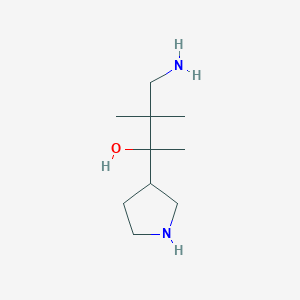
![1-Chloro-5,7-dicyclopropyl-6-methyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B13199654.png)
![4-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzaldehyde](/img/structure/B13199660.png)
